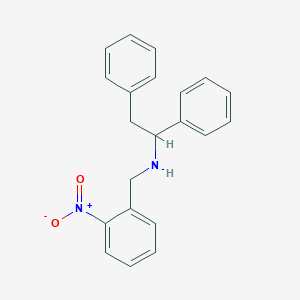![molecular formula C13H10ClIN2O3S B4983782 N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide, also known as AS-601245, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at Astex Therapeutics in 2007. Since then, AS-601245 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide exerts its effects by inhibiting the activity of a specific enzyme called p38 MAP kinase. This enzyme is involved in the regulation of various cellular processes, including inflammation, cell growth, and apoptosis. By inhibiting the activity of p38 MAP kinase, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammatory processes. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the MAP kinase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide for lab experiments is its specificity for p38 MAP kinase, which allows for targeted inhibition of this enzyme. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanism of action of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide in humans, which could pave the way for its use as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide involves a multi-step process that begins with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form 2-chloro-5-iodobenzoyl chloride. This intermediate is then reacted with N-(3-aminosulfonylphenyl)acetamide in the presence of triethylamine to yield N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are dysregulated in cancer cells. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide, which has been shown to reduce inflammation and improve symptoms in animal models. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O3S/c14-12-5-4-8(15)6-11(12)13(18)17-9-2-1-3-10(7-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAQSZVXLYKDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)

![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4983764.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)
